molecular formula C18H17N3 B4580459 2-(8-METHYL-1,2-DIHYDRO-3H-PYRAZINO[3,2,1-JK]CARBAZOL-3-YL)ETHYL CYANIDE

2-(8-METHYL-1,2-DIHYDRO-3H-PYRAZINO[3,2,1-JK]CARBAZOL-3-YL)ETHYL CYANIDE

Cat. No.: B4580459
M. Wt: 275.3 g/mol
InChI Key: AVAHFXSNWRTHPP-UHFFFAOYSA-N
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Description

2-(8-METHYL-1,2-DIHYDRO-3H-PYRAZINO[3,2,1-JK]CARBAZOL-3-YL)ETHYL CYANIDE is a complex organic compound featuring a pyrazino[3,2,1-jk]carbazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-METHYL-1,2-DIHYDRO-3H-PYRAZINO[3,2,1-JK]CARBAZOL-3-YL)ETHYL CYANIDE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of N-alkylpyrrole with hydrazine hydrate can lead to the formation of the pyrazino[3,2,1-jk]carbazole scaffold

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(8-METHYL-1,2-DIHYDRO-3H-PYRAZINO[3,2,1-JK]CARBAZOL-3-YL)ETHYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(8-METHYL-1,2-DIHYDRO-3H-PYRAZINO[3,2,1-JK]CARBAZOL-3-YL)ETHYL CYANIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(8-METHYL-1,2-DIHYDRO-3H-PYRAZINO[3,2,1-JK]CARBAZOL-3-YL)ETHYL CYANIDE involves its interaction with molecular targets such as CDK2/cyclin A2. The compound inhibits the kinase activity, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(8-METHYL-1,2-DIHYDRO-3H-PYRAZINO[3,2,1-JK]CARBAZOL-3-YL)ETHYL CYANIDE stands out due to its specific structural features that enhance its binding affinity and selectivity towards CDK2, making it a promising candidate for targeted cancer therapy.

Properties

IUPAC Name

3-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16),10(15),11,13-hexaen-4-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3/c1-13-6-7-16-15(12-13)14-4-2-5-17-18(14)21(16)11-10-20(17)9-3-8-19/h2,4-7,12H,3,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAHFXSNWRTHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3CCN(C4=CC=CC2=C43)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(8-METHYL-1,2-DIHYDRO-3H-PYRAZINO[3,2,1-JK]CARBAZOL-3-YL)ETHYL CYANIDE
Reactant of Route 2
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2-(8-METHYL-1,2-DIHYDRO-3H-PYRAZINO[3,2,1-JK]CARBAZOL-3-YL)ETHYL CYANIDE
Reactant of Route 3
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2-(8-METHYL-1,2-DIHYDRO-3H-PYRAZINO[3,2,1-JK]CARBAZOL-3-YL)ETHYL CYANIDE
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2-(8-METHYL-1,2-DIHYDRO-3H-PYRAZINO[3,2,1-JK]CARBAZOL-3-YL)ETHYL CYANIDE
Reactant of Route 5
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2-(8-METHYL-1,2-DIHYDRO-3H-PYRAZINO[3,2,1-JK]CARBAZOL-3-YL)ETHYL CYANIDE
Reactant of Route 6
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2-(8-METHYL-1,2-DIHYDRO-3H-PYRAZINO[3,2,1-JK]CARBAZOL-3-YL)ETHYL CYANIDE

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